molecular formula C7H14ClN3 B13474351 [(1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride

[(1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13474351
M. Wt: 175.66 g/mol
InChI Key: AFMGBZCSRHDSEJ-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is a pyrazole-derived amine hydrochloride with the molecular formula C₇H₁₄ClN₃ (calculated molecular weight: 227.74 g/mol) . The compound features a pyrazole ring substituted with two methyl groups at the 1- and 5-positions, a methylamine group at the 3-position, and a hydrochloride counterion. Its CAS registry number is EN300-26234087, and the MDL number is MFCD20485981 . Pyrazole derivatives are widely studied for their versatility in coordination chemistry, pharmaceutical applications, and material science due to their nitrogen-rich aromatic structure, which enables hydrogen bonding and metal coordination .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-6-4-7(5-8-2)9-10(6)3;/h4,8H,5H2,1-3H3;1H

InChI Key

AFMGBZCSRHDSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. This process is usually carried out under reflux conditions in acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride with structurally or functionally related amine-based compounds, focusing on molecular features, applications, and performance data.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
(1,5-Dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride C₇H₁₄ClN₃ 227.74 Pyrazole, methylamine, hydrochloride Coordination chemistry, drug design
Methyl diethanol amine (MDEA) C₅H₁₃NO₂ 119.16 Tertiary amine, hydroxyl groups CO₂ capture, industrial solvents
[(2R)-1,4-Dioxan-2-yl]methyl(methyl)amine hydrochloride C₆H₁₄ClNO₂ 167.63 Dioxane, methylamine, hydrochloride Pharmaceutical intermediates
Acetato-κO{bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine} C₂₄H₃₂CoN₆O₂ 517.52 Pyrazole, pyridine, acetate Coordination complexes, catalysis

Physicochemical Properties

Property (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride MDEA [(2R)-1,4-Dioxan-2-yl]methyl(methyl)amine hydrochloride
Nitrogen content (wt.%) ~18.4% (calculated) 11.8% 8.3% (calculated)
Hydrochloride solubility High (typical for amine salts) Not applicable High
Thermal stability Likely high (aromatic pyrazole ring) Moderate Moderate (ether linkage)

Biological Activity

(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its pharmacological properties.

Structural Information

The molecular formula of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is C7H14ClN3C_7H_{14}ClN_3, with a molecular weight of 175.66 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC7H14ClN3
Molecular Weight175.66 g/mol
SMILESCC1=C(C=NN1C)CNC
InChIInChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3

Synthesis

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkyl amine derivatives. This reaction can be optimized through various conditions to enhance yield and purity.

Antifungal Activity

Research has indicated that pyrazole derivatives exhibit significant antifungal properties. For instance, coordination complexes derived from pyrazole amides have shown competitive antifungal activity against various strains compared to standard treatments like cycloheximide . In vitro studies suggest that compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride may inhibit fungal growth effectively.

Antioxidant Properties

A study on related pyrazole compounds demonstrated notable antioxidant activities. These compounds were evaluated for their ability to scavenge free radicals and protect against oxidative stress in cellular models . The antioxidant capacity is attributed to the presence of the pyrazole ring, which can stabilize free radicals.

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, certain pyrazole compounds have been tested against breast cancer cell lines, showing promising cytotoxic effects and potential synergistic interactions with established chemotherapeutic agents like doxorubicin . This suggests that (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride may also exhibit similar properties.

Case Study 1: Antifungal Efficacy

In a comparative study assessing the antifungal activity of various pyrazole derivatives against Fusarium species, it was found that certain derivatives exhibited higher inhibition rates than traditional antifungal agents. This highlights the potential application of such compounds in treating fungal infections .

Case Study 2: Antioxidant Activity Assessment

A series of experiments evaluated the antioxidant activity of related pyrazole compounds using DPPH radical scavenging assays. The results indicated that these compounds could significantly reduce oxidative damage in cellular models, suggesting their utility in developing therapeutic agents for oxidative stress-related diseases .

Q & A

Q. What statistical approaches address variability in biological activity data across replicate experiments?

  • Methodology : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use ROC curves to assess assay sensitivity. Report IC₅₀ values with 95% confidence intervals .
  • Example : For inconsistent enzyme inhibition results, check for assay interference (e.g., compound aggregation via dynamic light scattering) .

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